molecular formula C12H5Cl3O B13950508 2,3,7-Trichlorodibenzofuran CAS No. 58802-17-8

2,3,7-Trichlorodibenzofuran

Cat. No.: B13950508
CAS No.: 58802-17-8
M. Wt: 271.5 g/mol
InChI Key: CKXMNTLGGAOERF-UHFFFAOYSA-N
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Description

2,3,7-Trichlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds containing chlorine atoms attached to the dibenzofuran structure. These compounds are known for their environmental persistence and potential toxicity. This compound is particularly notable for its presence as an impurity in various industrial processes and its potential impact on human health and the environment .

Preparation Methods

2,3,7-Trichlorodibenzofuran is not typically produced intentionally but rather as a by-product of industrial processes involving chlorinated compounds. The synthesis of polychlorinated dibenzofurans, including this compound, can occur through several pathways:

Chemical Reactions Analysis

2,3,7-Trichlorodibenzofuran can undergo various chemical reactions, including:

Scientific Research Applications

2,3,7-Trichlorodibenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,7-Trichlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism. This activation can result in the production of enzymes that metabolize the compound, as well as other cellular responses that may contribute to its toxic effects .

Comparison with Similar Compounds

2,3,7-Trichlorodibenzofuran is part of a larger group of polychlorinated dibenzofurans, which include compounds with varying numbers and positions of chlorine atoms. Some similar compounds include:

This compound is unique in its specific chlorine substitution pattern, which influences its chemical behavior and toxicity compared to other congeners.

Properties

IUPAC Name

2,3,7-trichlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O/c13-6-1-2-7-8-4-9(14)10(15)5-12(8)16-11(7)3-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXMNTLGGAOERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=CC(=C(C=C23)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207535
Record name 2,3,7-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58802-17-8
Record name 2,3,7-Trichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,7-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,7-TRICHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0EFW440ZD9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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